molecular formula C9H14IN B3337153 4-Methyl-1-propylpyridin-1-ium iodide CAS No. 54342-55-1

4-Methyl-1-propylpyridin-1-ium iodide

Cat. No.: B3337153
CAS No.: 54342-55-1
M. Wt: 263.12 g/mol
InChI Key: HLAYBASLRQCFTR-UHFFFAOYSA-M
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Description

4-Methyl-1-propylpyridin-1-ium iodide is an organic compound with the molecular formula C(_9)H(_14)IN. It belongs to the class of quaternary ammonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with a methyl group at the fourth position and a propyl group at the first position, with an iodide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propylpyridin-1-ium iodide typically involves the quaternization of 4-methylpyridine with 1-iodopropane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

4-Methylpyridine+1-Iodopropane4-Methyl-1-propylpyridin-1-ium iodide\text{4-Methylpyridine} + \text{1-Iodopropane} \rightarrow \text{this compound} 4-Methylpyridine+1-Iodopropane→4-Methyl-1-propylpyridin-1-ium iodide

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-propylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The pyridinium ring can be oxidized under strong oxidizing conditions to form N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents.

    Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Corresponding substituted pyridinium salts.

    Oxidation: Pyridinium N-oxides.

    Reduction: 4-Methyl-1-propylpyridine.

Scientific Research Applications

4-Methyl-1-propylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

    Biology: Investigated for its potential antimicrobial properties due to its quaternary ammonium structure.

    Medicine: Explored for its use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the formulation of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-propylpyridin-1-ium iodide largely depends on its application:

    As a Catalyst: It facilitates the transfer of reactants between phases, increasing the reaction rate.

    Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.

    Drug Delivery: Enhances the solubility and stability of drugs, improving their bioavailability and targeting efficiency.

Comparison with Similar Compounds

  • 1-Methyl-3-propylpyridinium iodide
  • 1-Butyl-4-methylpyridinium iodide
  • 1-Ethyl-4-methylpyridinium iodide

Comparison: 4-Methyl-1-propylpyridin-1-ium iodide is unique due to its specific substitution pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

4-methyl-1-propylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.HI/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYBASLRQCFTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579266
Record name 4-Methyl-1-propylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54342-55-1
Record name 4-Methyl-1-propylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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